
3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one” is a flavonoid-like structure based on the 2H-chromen-2-one backbone. Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, antioxidant, and anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show a chromen-2-one backbone with various substitutions at the 3, 4, and 7 positions. The 2,4-dimethoxyphenyl group would be attached at the 3-position, a methyl group at the 4-position, and a 2-methylallyl group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Crystal structure analysis of related chromone derivatives reveals detailed insights into their molecular configurations, intermolecular interactions, and potential for forming complex structures. For instance, the study of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provides information on its dimeric structure, crystallization, and hydrogen bonding patterns (I. Manolov, M. Ströbele, & H. Meyer, 2008). Such analyses are crucial for understanding the structural basis of biological activity and designing molecules with enhanced properties.
Antioxidant and Scavenging Activities
Compounds related to chromones and xanthones are known for their antioxidant properties. Research on novel chromone and xanthone derivatives has demonstrated their potential in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), with some compounds showing improved activity compared to existing analogues (C. Proença et al., 2016). This property is significant for developing therapeutic agents against oxidative stress-related diseases.
Antimicrobial and Antihyperglycemic Activities
Synthesis and evaluation of coumarin derivatives containing pyrazole and indenone rings have highlighted their potential as potent antioxidant and antihyperglycemic agents. Some synthesized compounds exhibited significant DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Additionally, in vivo tests on adult Wistar rats showed a significant decrease in glucose concentration, indicating their utility in managing diabetes (R. Kenchappa et al., 2017).
Photochemical Properties
The photochromism of chromene crystals has been investigated, revealing a new property of chromenes under light exposure. This study provides insights into the potential applications of chromenes in photoresponsive materials and optical storage devices (J. Hobley et al., 2000).
Synthesis and Application in Coordination Chemistry
Research on the synthesis of chromen-2-one derivatives and their complexes with metals such as palladium (II) and platinum (II) has been conducted to explore their structural characteristics and biological activities. These studies contribute to the development of new materials and catalysts in coordination chemistry (P. Kavitha & K. Reddy, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-20(17)11-16)18-9-6-15(24-4)10-19(18)25-5/h6-11H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYTNAKCJRVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

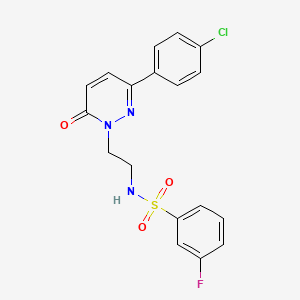
![6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2742811.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2742812.png)
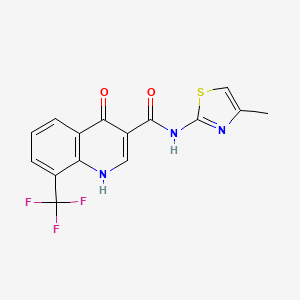
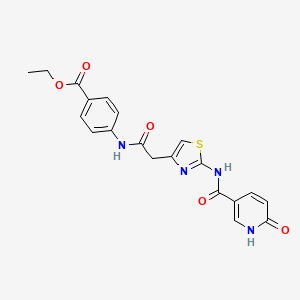
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2742823.png)
![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)
![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)
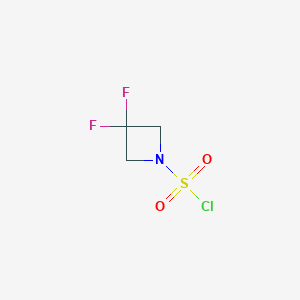
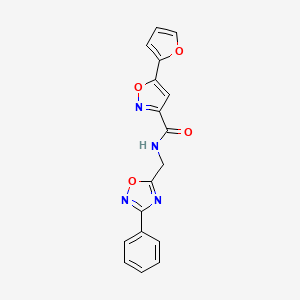
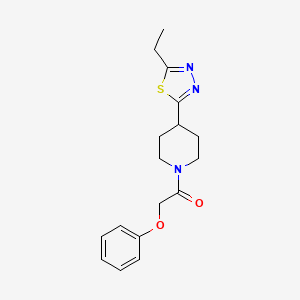
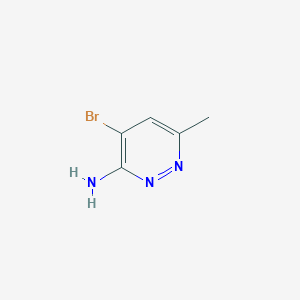
![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)